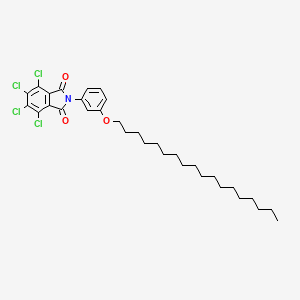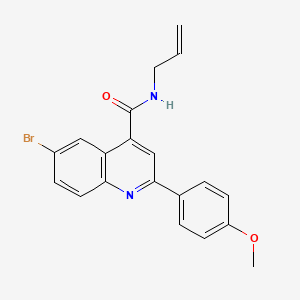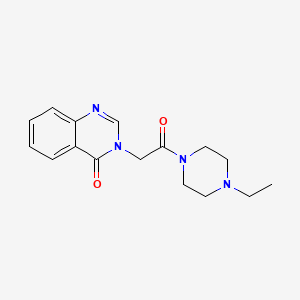![molecular formula C21H18N2O3 B14951961 2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)
2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its complex structure, which includes a phenylhydrazone group and a methoxybenzoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves the reaction of 2-phenylhydrazine with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently reacts with the benzoyl chloride to form the final ester product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学研究应用
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The phenylhydrazone group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoate ester can also interact with lipid membranes, affecting their fluidity and permeability .
相似化合物的比较
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used as a flavoring agent and in perfumery.
Ethyl benzoate: Another ester, similar to methyl benzoate, with applications in fragrances and as a solvent.
Phenylhydrazine derivatives: Compounds with similar hydrazone groups, used in various chemical and biological applications.
Uniqueness
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its combination of a phenylhydrazone group and a methoxybenzoate ester, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
属性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
[2-[(E)-(phenylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-13-11-16(12-14-19)21(24)26-20-10-6-5-7-17(20)15-22-23-18-8-3-2-4-9-18/h2-15,23H,1H3/b22-15+ |
InChI 键 |
MKFGWJWHBKHTTE-PXLXIMEGSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14951898.png)
![N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14951900.png)
![6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14951906.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)

methanone](/img/structure/B14951924.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)



![1-[2-(4-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B14951968.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)
